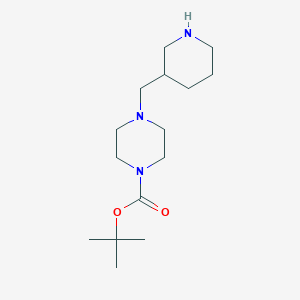

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate

Descripción

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a piperidin-3-ylmethyl substituent. Its molecular formula is C₁₄H₂₇N₃O₂, with a molecular weight of 269.38 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperazine moiety during synthetic processes. The piperidin-3-ylmethyl side chain introduces a secondary amine functionality, enabling further derivatization or participation in hydrogen bonding, which is critical for biological interactions .

Propiedades

IUPAC Name |

tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13/h13,16H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBUIDRWWNJXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Photocatalytic One-Step Synthesis Using Acridine Salt Catalysis

A prominent, environmentally friendly preparation method involves a photocatalytic reaction using acridine salt as a visible-light photocatalyst. This approach is characterized by:

- Reactants : 2-aminopyridine (or structurally related amines), piperazine-1-tert-butyl formate (tert-butyl carbamate-protected piperazine), acridine salt photocatalyst, and an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide.

- Solvent : Anhydrous dichloroethane.

- Conditions : Oxygen atmosphere, blue LED irradiation for approximately 10 hours.

- Purification : Post-reaction spin drying and column chromatography.

This method achieves high yields (~94-95%) with a one-step synthesis that reduces byproduct formation and avoids the use of heavy metals or hazardous hydrogen gas, making it safer and more cost-effective for industrial applications.

| Parameter | Details |

|---|---|

| Photocatalyst | Acridine salt |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide |

| Solvent | Anhydrous dichloroethane |

| Reaction Time | 10 hours |

| Atmosphere | Oxygen (replaced 3 times) |

| Light Source | Blue LED |

| Yield | 94-95% |

| Product State | Colorless white solid |

Reaction Summary:

$$

\text{2-aminopyridine} + \text{piperazine-1-tert-butyl formate} \xrightarrow[\text{O}_2, \text{blue LED}]{\text{acridine salt, oxidant}} \text{tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate}

$$

This method is supported by patent literature and chemical synthesis databases, highlighting its industrial relevance and scalability.

Copper(I)-Catalyzed Click Chemistry Approach

Another synthetic strategy reported involves Cu(I)-assisted click chemistry, particularly useful for synthesizing related piperazine derivatives, including tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate. This method typically proceeds via:

- Starting Materials : tert-butyl 4-propioloylpiperazine-1-carboxylate and appropriate azides (aryl or alkyl).

- Catalyst : Cu(I) source facilitating Huisgen 1,3-dipolar cycloaddition.

- Reaction Type : Formation of 1,2,3-triazole intermediates that can be further transformed into the target compound.

- Advantages : High yields (>95%), high purity, and modularity allowing for structural diversification.

- Purification : Crystallization or chromatographic methods.

This approach is notable for its robustness and versatility in medicinal chemistry, enabling the efficient synthesis of analogs and derivatives for biological evaluation.

| Parameter | Details |

|---|---|

| Catalyst | Cu(I) salts |

| Reaction Type | Click chemistry (Huisgen cycloaddition) |

| Starting Materials | tert-butyl 4-propioloylpiperazine-1-carboxylate + azides |

| Yield | >95% |

| Purification | Crystallization or chromatography |

| Reaction Environment | Mild, typically room temperature |

This method is well-documented in synthetic organic chemistry literature and commercial chemical supplier data.

Additional Synthetic Considerations

- Protecting Group Strategy : The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen is critical for selective functionalization and stability during synthesis.

- Purification Techniques : Column chromatography remains the standard for isolating the pure product, with solvents like dichloromethane and ethyl acetate commonly used.

- Environmental and Safety Aspects : The photocatalytic method avoids heavy metals and hazardous gases, aligning with green chemistry principles. The click chemistry method uses copper catalysts, which require careful handling and removal to avoid metal contamination.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Photocatalytic Acridine Salt | 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide, O2, blue LED, DCE | 94-95 | One-step, environmentally friendly, high yield, low cost | Requires long irradiation time (10h) |

| Cu(I)-Catalyzed Click Chemistry | tert-butyl 4-propioloylpiperazine-1-carboxylate, azides, Cu(I) catalyst | >95 | High yield, modular synthesis, mild conditions | Metal catalyst contamination risk |

Research Findings and Industrial Implications

- The photocatalytic method employing acridine salt catalysts has been demonstrated to shorten synthesis routes, reduce byproducts, and improve target product yield compared to traditional metal-catalyzed hydrogenation methods.

- The Cu(I)-catalyzed click chemistry offers a versatile platform for synthesizing piperazine derivatives with structural diversity, facilitating drug discovery efforts.

- Both methods support industrial scalability, with the photocatalytic approach offering greener and safer processing advantages.

- Purification by column chromatography or crystallization ensures high purity suitable for pharmaceutical intermediate applications.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate has been identified as a potential candidate for developing new pharmaceuticals targeting various neurological and psychiatric disorders. Its structural similarity to known pharmacophores allows it to interact with neurotransmitter receptors effectively.

Key Findings:

- Schizophrenia Treatment : Research indicates that derivatives of this compound exhibit binding affinities for dopamine and serotonin receptors, making them suitable for treating schizophrenia and other mood disorders .

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. Inhibiting FAAH can enhance the effects of endocannabinoids, potentially aiding in pain management and anti-inflammatory responses.

Case Study:

A study demonstrated that modifications to the piperidine structure could lead to increased selectivity for FAAH inhibition without affecting other serine hydrolases, thus minimizing side effects associated with broader enzyme inhibition .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of piperidine derivatives, including this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (Hypopharyngeal) | 0.5 | Apoptosis induction via mitochondrial pathway |

| MCF7 (Breast Cancer) | 0.8 | Cell cycle arrest at G2/M phase |

Immunomodulation

The compound has also been investigated for its immunomodulatory effects, particularly in enhancing T-cell responses against tumors. Its ability to inhibit the PD-L1 pathway suggests potential use in cancer immunotherapy.

Case Study: PD-L1 Pathway Inhibition

A doctoral thesis explored the compound's effects on mouse splenocytes, revealing that it could restore immune function significantly at concentrations as low as 100 nM, indicating its potential as a PD-L1 inhibitor .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural diversity among tert-butyl piperazine-1-carboxylate derivatives lies primarily in the substituents attached to the piperazine ring. These modifications influence physicochemical properties, reactivity, and biological activity. Key examples include:

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Conversely, electron-donating groups (e.g., methyl, amino) improve stability in acidic environments .

- Hydrogen Bonding: Piperidin-3-ylmethyl and amino groups (e.g., ) facilitate hydrogen bonding, critical for interactions with enzymes or receptors.

Physicochemical Properties

- Molecular Weight: The target compound (269.38 g/mol) is smaller than derivatives with aromatic or heterocyclic substituents (e.g., 482.55 g/mol for the oxoquinoline derivative ), which may improve membrane permeability .

- Lipophilicity : Compounds with phenyl or pyridinyl groups (e.g., ) exhibit higher logP values compared to the target compound, influencing bioavailability.

- Solubility: The Boc group enhances solubility in organic solvents, but polar substituents like amino or hydroxyl groups (e.g., ) improve aqueous solubility.

Key Research Findings and Limitations

- Structural-Activity Relationships (SAR) : Piperazine derivatives with heteroaromatic substituents (e.g., thiadiazole ) exhibit enhanced binding to ATP-binding pockets in kinases.

- Synthetic Challenges : Bromo and iodo substituents (e.g., ) require stringent conditions for coupling, limiting scalability.

- Data Gaps : The target compound’s biological activity and pharmacokinetic data are absent in the provided evidence, highlighting a need for further study .

Actividad Biológica

Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate (CAS: 1211569-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 285.44 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been studied for its potential as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially impacting pain perception and inflammation.

Key Findings:

- Inhibition of MAGL : Studies have shown that derivatives of piperazine compounds can act as reversible inhibitors of MAGL, with some exhibiting IC50 values in the low micromolar range. For instance, related compounds have demonstrated IC50 values ranging from 0.08 µM to 11.7 µM against MAGL, indicating significant potency and selectivity .

Antiproliferative Effects

Research indicates that piperazine derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 19.9 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .

Case Studies

- Study on Cancer Cell Lines : A study focusing on piperazine derivatives demonstrated that modifications to the piperazine ring could enhance anticancer activity. Compounds similar to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects with varying degrees of selectivity .

- MAGL Inhibition : Another research effort evaluated the structure-activity relationship (SAR) of piperazine-based inhibitors targeting MAGL. The findings suggested that specific substitutions on the piperazine ring could significantly enhance inhibitory potency, paving the way for further development of more effective therapeutics .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving functionalization of the piperazine ring. A common approach includes nucleophilic substitution or coupling reactions, such as the Pd-catalyzed cross-coupling of boronic esters with aryl halides (e.g., Suzuki-Miyaura coupling) . Key steps involve protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to stabilize intermediates. For example, tert-butyl piperazine-1-carboxylate derivatives are often alkylated or acylated at the piperazine nitrogen, followed by deprotection .

Q. How is the compound purified after synthesis, and what challenges arise during isolation?

Purification typically employs silica gel column chromatography with gradients of ethyl acetate/petroleum ether or dichloromethane/methanol . Automated flash chromatography systems are preferred for reproducibility . Challenges include separating stereoisomers (if present) and removing residual catalysts (e.g., Pd in cross-couplings). High-performance liquid chromatography (HPLC) or recrystallization may be required for enantiomerically pure forms .

Q. What spectroscopic methods are used to confirm the structure of tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate?

- 1H/13C NMR : Key signals include the Boc group (δ ~1.46 ppm for tert-butyl protons; δ ~80-155 ppm for carbonyl carbons) and piperazine/piperidine ring protons (δ ~2.5–3.5 ppm) .

- LCMS : Molecular ion peaks ([M+H]+) are observed at m/z ~311.2 (C15H29N3O2) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry or molecular geometry, as demonstrated for related piperazine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed cross-couplings involving this compound?

Optimization involves:

- Catalyst selection : Pd(PPh3)4 or Pd(OAc)2 with ligands like XPhos for enhanced stability .

- Solvent systems : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates .

- Temperature control : Microwave-assisted heating (100–140°C) reduces reaction times and byproduct formation . Yields >90% are achievable under optimized conditions .

Q. What strategies address stereochemical challenges during synthesis?

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-Boc-piperazine) .

- Asymmetric catalysis : CuH/Pd synergistic catalysis for stereoselective alkylation .

- Crystallization-induced dynamic resolution : Selective precipitation of one enantiomer during recrystallization .

Q. How can computational modeling aid in predicting the compound’s biological activity?

- Docking studies : Molecular docking with targets like prolyl-hydroxylase (PHD) or dopamine receptors identifies potential binding modes .

- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogues .

- MD simulations : Assess stability of ligand-target complexes over time .

Q. How should researchers resolve contradictory data in spectral analysis?

- Multi-technique validation : Cross-verify NMR/LCMS with X-ray diffraction to confirm structural assignments .

- Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to clarify ambiguous peaks .

- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange .

Q. What are the best practices for evaluating the compound’s stability under varying conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and humidity (75% RH) to identify degradation pathways .

- HPLC-MS monitoring : Track decomposition products (e.g., Boc deprotection to form piperazine) .

- pH stability assays : Test solubility and integrity in buffers (pH 1–12) to simulate physiological conditions .

Applications in Drug Discovery

Q. How is this compound utilized as a precursor in prolyl-hydroxylase (PHD) inhibitor development?

The piperazine-piperidine scaffold mimics natural substrates of PHD enzymes, enabling structure-activity relationship (SAR) studies. Modifications at the 3-ylmethyl position enhance binding affinity and selectivity . For example, chloro- or carboxamide substituents improve inhibitory potency (IC50 < 100 nM) .

Q. What in vitro assays are recommended to assess its biological activity?

- Enzyme inhibition assays : Measure PHD activity via HIF-1α stabilization using ELISA or Western blot .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., PC-3) to evaluate therapeutic potential .

Data Contradictions and Reproducibility

Q. Why do reported yields vary for similar synthetic protocols?

Variations arise from differences in:

Q. How can researchers ensure reproducibility in stereoselective syntheses?

- Detailed reaction logs : Document exact equivalents, stirring rates, and temperature ramps .

- Chiral HPLC validation : Confirm enantiomeric excess (ee) ≥98% for biologically active forms .

- Collaborative verification : Reproduce results across independent labs using identical protocols .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.